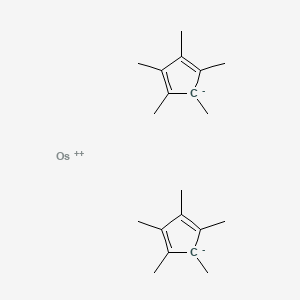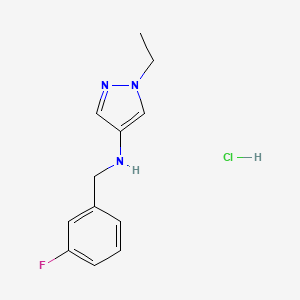![molecular formula C14H16N2O4 B12349589 6,13-Diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone](/img/structure/B12349589.png)
6,13-Diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Naphthalenetetracarboxdiimide is an organic compound with the molecular formula C14H6N2O4. It is a derivative of naphthalene and is known for its unique structural and electronic properties. This compound is widely used in various scientific research fields due to its stability and reactivity.
Vorbereitungsmethoden
1,4,5,8-Naphthalenetetracarboxdiimide can be synthesized through several methods. One common synthetic route involves the reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with amines under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity .
Analyse Chemischer Reaktionen
1,4,5,8-Naphthalenetetracarboxdiimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalenetetracarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into naphthalenetetracarboxylic diimide.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Naphthalenetetracarboxdiimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of organic semiconductors and other advanced materials.
Biology: Its derivatives are studied for their potential use in biological imaging and as fluorescent probes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4,5,8-naphthalenetetracarboxdiimide involves its ability to interact with various molecular targets and pathways. Its conjugated structure allows it to participate in electron transfer reactions, making it useful in applications such as organic electronics and photovoltaics . The compound’s ability to form stable complexes with metals and other molecules also contributes to its diverse range of applications .
Vergleich Mit ähnlichen Verbindungen
1,4,5,8-Naphthalenetetracarboxdiimide can be compared with other similar compounds such as:
1,4,5,8-Naphthalenetetracarboxylic dianhydride: This compound is a precursor to 1,4,5,8-naphthalenetetracarboxdiimide and shares similar structural features.
N,N’-Dihexyl-1,4,5,8-naphthalenetetracarboxdiimide: This derivative has different alkyl substituents, which can affect its solubility and reactivity.
N,N’-Diphenyl-1,4,5,8-naphthalenetetracarboxdiimide: This aromatic derivative exhibits unique photophysical properties compared to the parent compound.
These comparisons highlight the uniqueness of 1,4,5,8-naphthalenetetracarboxdiimide in terms of its structural and electronic properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C14H16N2O4 |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone |
InChI |
InChI=1S/C14H16N2O4/c17-11-5-1-2-6-10-8(14(20)16-12(6)18)4-3-7(9(5)10)13(19)15-11/h5-10H,1-4H2,(H,15,17,19)(H,16,18,20) |
InChI-Schlüssel |
RVFTVLZZOFHLSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C3C(CCC4C3C1C(=O)NC4=O)C(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12349508.png)

![[2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate](/img/structure/B12349520.png)
![D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate (9CI)](/img/structure/B12349533.png)
![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349539.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)


![4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B12349568.png)





